molecular formula C18H24O4 B072648 2-Hydroxyestriol CAS No. 1232-80-0

2-Hydroxyestriol

Cat. No.: B072648
CAS No.: 1232-80-0
M. Wt: 304.4 g/mol
InChI Key: ZUGCDOZAVASBQT-SLVREZFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

2-Hydroxyestriol, also known as estra-1,3,5(10)-triene-2,3,16α,17β-tetrol, is an endogenous catechol estrogen and metabolite of estriol . It is a suspected carcinogen of carcinogenicity category 2 . The primary targets of this compound are estrogen receptors (ERs), specifically ERα and ERβ .

Mode of Action

This compound interacts with its targets, the estrogen receptors, by binding to them. The compound’s interaction with its targets results in changes in gene transcription .

Biochemical Pathways

The transformation of estradiol to this compound is a major metabolic pathway of estradiol in the liver . CYP1A2 and CYP3A4 are the major enzymes catalyzing the 2-hydroxylation of estradiol . Conversion of estradiol into this compound has also been detected in the uterus, breast, kidney, brain, and pituitary gland, as well as the placenta .

Pharmacokinetics

Although estradiol is extensively converted into this compound, circulating levels of this compound and levels of this compound in various tissues are very low . This may be due to rapid conjugation (O-methylation, glucuronidation, sulfonation) of this compound followed by urinary excretion .

Result of Action

The steroid is only very weakly estrogenic, and is able to antagonize the estrogenic effects of estradiol . This indicates that its intrinsic activity at the estrogen receptor is less than that of estradiol and hence that it possesses the profile of a selective estrogen receptor modulator . It shows estrogenic activity in human breast cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of certain enzymes, such as CYP1A2 and CYP3A4, is necessary for the conversion of estradiol into this compound . Additionally, the rate of urinary excretion can affect the circulating levels of this compound .

Biochemical Analysis

Biochemical Properties

2-Hydroxyestriol plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. The transformation of estradiol to 2-hydroxyestradiol is a major metabolic pathway of estradiol in the liver . CYP1A2 and CYP3A4 are the major enzymes catalyzing the 2-hydroxylation of estradiol .

Cellular Effects

It is known that 2-Hydroxyestradiol, a related compound, can bind to estrogen receptors but with markedly lower affinity . This metabolite has several physiological consequences: the ability to influence intracellular signaling .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves interactions with various biomolecules. 2-Hydroxyestradiol, a related compound, can bind to estrogen receptors but with markedly lower affinity . This metabolite has several physiological consequences: the ability to influence intracellular signaling .

Temporal Effects in Laboratory Settings

It is known that estradiol is extensively converted into 2-hydroxyestradiol, and circulating levels of 2-hydroxyestradiol and levels of 2-hydroxyestradiol in various tissues are very low . This may be due to rapid conjugation (O- methylation, glucuronidation, sulfonation) of 2-hydroxyestradiol followed by urinary excretion .

Dosage Effects in Animal Models

It is known that animal models have played a critical role in exploring and describing malady pathophysiology and recognizable proof of targets and surveying new remedial specialists and in vivo medicines .

Metabolic Pathways

This compound is involved in the metabolic pathway of estradiol in the liver . CYP1A2 and CYP3A4 are the major enzymes catalyzing the 2-hydroxylation of estradiol .

Transport and Distribution

It is known that estradiol is extensively converted into 2-hydroxyestradiol, and circulating levels of 2-hydroxyestradiol and levels of 2-hydroxyestradiol in various tissues are very low .

Subcellular Localization

It is known that 2-Hydroxyestradiol, a related compound, can bind to estrogen receptors but with markedly lower affinity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyestriol typically involves the hydroxylation of estriol. This process can be catalyzed by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4 . The reaction conditions often include the presence of molecular oxygen and a suitable cofactor such as NADPH.

Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial or enzymatic systems to hydroxylate estriol. These methods leverage the specificity of enzymes to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyestriol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions for substitution reactions often involve acidic or basic catalysts to facilitate the exchange of functional groups.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Less oxidized forms of the compound.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxyestriol has several applications in scientific research:

Properties

IUPAC Name

(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,16,17-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O4/c1-18-5-4-10-11(13(18)8-16(21)17(18)22)3-2-9-6-14(19)15(20)7-12(9)10/h6-7,10-11,13,16-17,19-22H,2-5,8H2,1H3/t10-,11+,13-,16+,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGCDOZAVASBQT-SLVREZFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=CC(=C(C=C34)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=CC(=C(C=C34)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10924400
Record name 2-Hydroxyestriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232-80-0
Record name 2-Hydroxyestriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001232800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyestriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxyestriol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXYESTRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XS3NDJ547R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyestriol
Reactant of Route 2
2-Hydroxyestriol
Reactant of Route 3
2-Hydroxyestriol
Reactant of Route 4
2-Hydroxyestriol
Reactant of Route 5
2-Hydroxyestriol
Reactant of Route 6
2-Hydroxyestriol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.